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Compound of Interest

Compound Name: Cyjohnphos

Cat. No.: B1301956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of

Cyjohnphos, a bulky, electron-rich monodentate phosphine ligand, in the synthesis of

pharmaceutical ingredients and complex organic molecules. Cyjohnphos has demonstrated

significant utility in facilitating challenging cross-coupling reactions, offering high yields and

selectivity.

Nickel-Catalyzed Suzuki-Miyaura Arylation of
Tertiary Benzylic Acetates
Cyjohnphos is a highly effective ligand in the nickel-catalyzed Suzuki-Miyaura cross-coupling

of tertiary benzylic acetates with arylboroxines. This reaction is particularly valuable for the

stereospecific synthesis of diaryl and triaryl quaternary stereocenters, which are important

structural motifs in many pharmaceutical compounds.
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Entry Aryl Boroxine
Tertiary
Benzylic
Acetate

Product Yield (%)

1 Phenylboroxine
1-(1-phenylethyl)

acetate

1,1-

diphenylethane
85

2

4-

Methoxyphenylb

oroxine

1-(1-phenylethyl)

acetate

1-(4-

methoxyphenyl)-

1-phenylethane

92

3

3,5-

Dimethylphenylb

oroxine

1-(1-(naphthalen-

2-yl)ethyl)

acetate

1-(3,5-

dimethylphenyl)-

1-(naphthalen-2-

yl)ethane

88

4 Phenylboroxine

1-methyl-1-

phenylpropyl

acetate

2-phenyl-2-

phenylbutane
78

Experimental Protocol
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Arylation:

Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with

Ni(cod)₂ (5 mol%), Cyjohnphos (10 mol%), and the tertiary benzylic acetate (1.0 equiv.).

Solvent and Reagents: Anhydrous toluene (0.5 M) is added, followed by the arylboroxine

(1.2 equiv.) and potassium phosphate (K₃PO₄) (2.0 equiv.).

Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C

for 12-24 hours.

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with

water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is purified by flash column

chromatography on silica gel.
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Catalytic Cycle: Nickel-Catalyzed Suzuki-Miyaura
Coupling
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Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling

reaction.

Palladium-Catalyzed Synthesis of 1,3,5-tris(2'-
aminophenyl)benzene
Cyjohnphos serves as an effective ligand in the palladium-catalyzed synthesis of 1,3,5-tris(2'-

aminophenyl)benzene, a key building block for various functional materials and potential ionic

receptors.[1]
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Entry
Aryl
Halide

Amine Base Solvent
Temperat
ure (°C)

Yield (%)

1

1,3,5-

tribromobe

nzene

2-

bromoanili

ne

NaOtBu Toluene 100 75

2

1,3,5-

trichlorobe

nzene

2-

bromoanili

ne

K₃PO₄ Dioxane 110 68

3

1,3,5-

tribromobe

nzene

2-

aminobenz

onitrile

Cs₂CO₃ Toluene 100 82

Experimental Protocol
General Procedure for the Synthesis of 1,3,5-tris(2'-aminophenyl)benzene:

Catalyst Pre-formation: To a solution of Pd(OAc)₂ (2 mol%) and Cyjohnphos (4 mol%) in

anhydrous toluene, the appropriate base (e.g., NaOtBu, 3.5 equiv.) is added under an argon

atmosphere. The mixture is stirred at room temperature for 15 minutes.

Reaction Mixture: To the pre-formed catalyst, 1,3,5-trihalobenzene (1.0 equiv.) and the

corresponding aniline derivative (3.3 equiv.) are added.

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 24-48

hours.

Work-up: After cooling to room temperature, the reaction is quenched with saturated

aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted

with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over MgSO₄, and

concentrated. The crude product is purified by recrystallization or column chromatography.
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Palladium-Catalyzed Buchwald-Hartwig Amination
of Aryl Chlorides
Cyjohnphos, in combination with a palladium source, forms a highly active catalytic system for

the Buchwald-Hartwig amination of challenging aryl chlorides with a variety of primary and

secondary amines. This is a fundamental transformation in the synthesis of numerous active

pharmaceutical ingredients (APIs).

Data Presentation
Entry Aryl Chloride Amine Product Yield (%)

1 4-Chlorotoluene Morpholine
4-(p-

tolyl)morpholine
95

2

2-

Chlorobenzonitril

e

Aniline

2-

aminobenzonitril

e

88

3

1-Chloro-4-

(trifluoromethyl)b

enzene

n-Hexylamine

N-(4-

(trifluoromethyl)p

henyl)hexan-1-

amine

91

4 2-Chloropyridine Piperidine
2-(piperidin-1-

yl)pyridine
85

Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:

Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), Cyjohnphos (3.0

mol%), and sodium tert-butoxide (1.4 equiv.) under an argon atmosphere.

Reagents: Anhydrous dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the amine (1.2

equiv.) are added sequentially.

Reaction Conditions: The tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours.
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Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and

filtered through a pad of Celite.

Purification: The filtrate is concentrated, and the residue is purified by flash chromatography

on silica gel to afford the desired arylamine.

Experimental Workflow: Buchwald-Hartwig Amination
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Reaction Preparation

Reaction

Work-up and Purification
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Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction using

Cyjohnphos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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